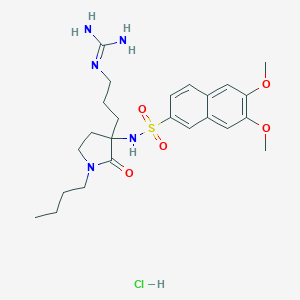
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) is a chemical compound that is widely used in scientific research. It is a member of the piperidinone family, which is known for its diverse range of biological activities. This compound is of particular interest due to its unique chemical structure, which makes it a useful tool for investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to affect the activity of acetylcholine, dopamine, and serotonin, among other neurotransmitters. It is thought that these effects may be due to the ability of this compound to interact with specific receptor sites in the brain.
Biochemische Und Physiologische Effekte
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) has a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. Additionally, this compound has been shown to affect the activity of various enzymes and ion channels in the brain. These effects may be responsible for the compound's ability to modulate various physiological processes, including muscle contraction and the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) in laboratory experiments is its relatively simple synthesis method. This makes it a readily available and cost-effective tool for investigating various biochemical and physiological processes. However, one limitation of this compound is its relatively narrow range of biological activities. While it has been shown to affect the activity of various neurotransmitters and enzymes, its effects may not be as broad as other compounds used in scientific research.
Zukünftige Richtungen
There are several future directions for research involving 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI). One area of interest is the potential therapeutic applications of this compound. For example, it may be useful in the development of new treatments for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biological processes. Finally, there is a need for more research on the synthesis and characterization of related compounds in the piperidinone family, which may have unique biological activities and applications.
Synthesemethoden
The synthesis of 2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) involves several steps, including the reaction of ethyl 4-pentenoate with lithium diisopropylamide (LDA) to produce the corresponding enolate. This enolate is then reacted with 2-chloro-6-ethoxypiperidin-4-one to yield the final product. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) has a wide range of scientific research applications. It is commonly used as a tool for investigating the mechanisms of various biochemical and physiological processes. For example, this compound has been used to study the role of acetylcholine in the regulation of muscle contraction, as well as the effects of various neurotransmitters on the central nervous system.
Eigenschaften
IUPAC Name |
6-ethoxy-1-pent-4-enylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-5-6-10-13-11(14)8-7-9-12(13)15-4-2/h3,12H,1,4-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNAXXMVFZXFDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC(=O)N1CCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinone,6-ethoxy-1-(4-pentenyl)-(9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)

![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)






